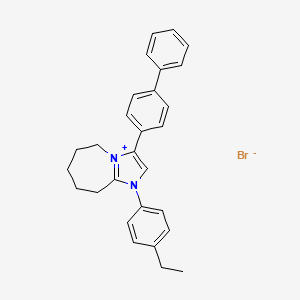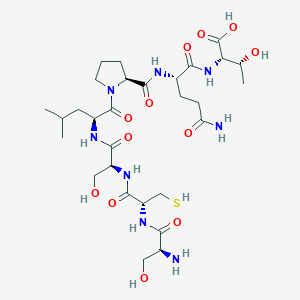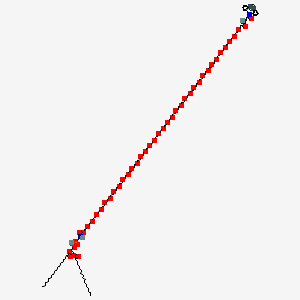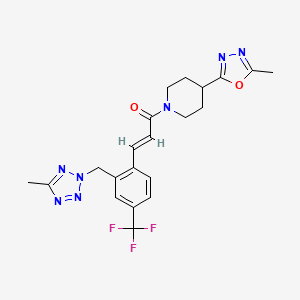
ATX inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX inhibitor 7 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ATX inhibitor 7 involves several synthetic steps, including the formation of key intermediates and their subsequent functionalization . The synthetic route typically starts with the preparation of an aromatic heterocyclic compound, followed by various chemical transformations such as halogenation, nucleophilic substitution, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process . This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards . The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ATX inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
ATX inhibitor 7 has a wide range of scientific research applications, including:
Mechanism of Action
ATX inhibitor 7 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity . This prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, reducing the downstream signaling pathways involved in cell proliferation, migration, and cytokine production . The molecular targets include the active site residues of autotaxin, and the pathways involved are the lysophosphatidic acid signaling pathways .
Comparison with Similar Compounds
Similar Compounds
BBT-877: A potent autotaxin inhibitor with a different chemical structure and mechanism of action.
BLD-0409: An autotaxin inhibitor with promising preclinical results.
Uniqueness of ATX Inhibitor 7
This compound is unique due to its specific binding mode and high potency in inhibiting autotaxin . It has shown superior efficacy in preclinical studies compared to other autotaxin inhibitors, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H22F3N7O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(E)-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-[2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22F3N7O2/c1-13-25-29-31(28-13)12-17-11-18(21(22,23)24)5-3-15(17)4-6-19(32)30-9-7-16(8-10-30)20-27-26-14(2)33-20/h3-6,11,16H,7-10,12H2,1-2H3/b6-4+ |
InChI Key |
YFDNXWTWDPWCOC-GQCTYLIASA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)/C=C/C(=O)N3CCC(CC3)C4=NN=C(O4)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)N3CCC(CC3)C4=NN=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
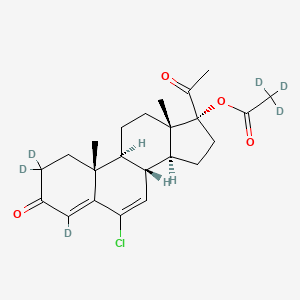

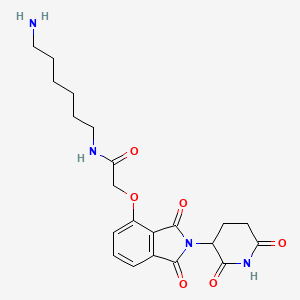
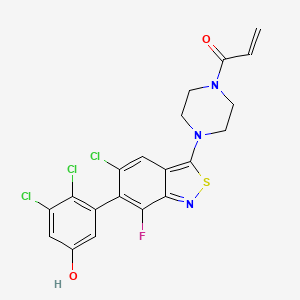
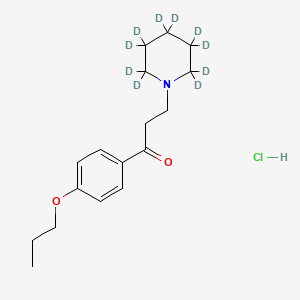
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
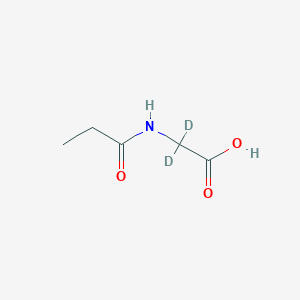
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
